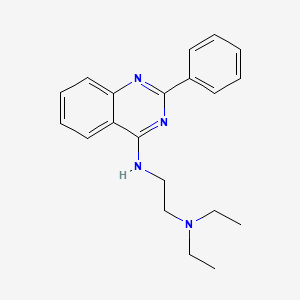![molecular formula C18H20N2O5 B11948488 Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE is a chemical compound with the molecular formula C18H20N2O5 and a molecular weight of 344.37 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a ureido group substituted with a 2,5-dimethoxyphenyl moiety . It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 2,5-dimethoxyphenyl isocyanate . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines .
Scientific Research Applications
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, potentially affecting their function . The methoxy groups on the phenyl ring can also participate in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE can be compared with similar compounds such as:
ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE: This compound has a similar structure but includes a chlorine atom, which can affect its reactivity and biological activity.
ETHYL 4-(3-(3,4-DIMETHOXYPHENYL)UREIDO)BENZOATE: This compound has methoxy groups in different positions on the phenyl ring, which can influence its chemical properties.
The uniqueness of ETHYL 4-(3-(2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE lies in its specific substitution pattern and the presence of both ureido and benzoate ester groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[(2,5-dimethoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C18H20N2O5/c1-4-25-17(21)12-5-7-13(8-6-12)19-18(22)20-15-11-14(23-2)9-10-16(15)24-3/h5-11H,4H2,1-3H3,(H2,19,20,22) |
InChI Key |
IZSGQZSGJFWNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)



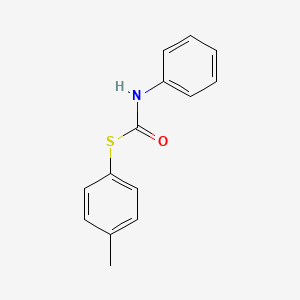
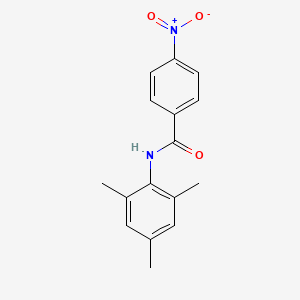
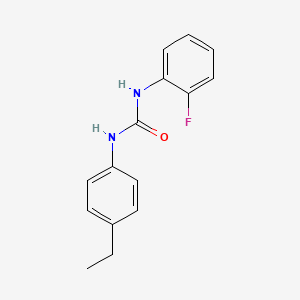
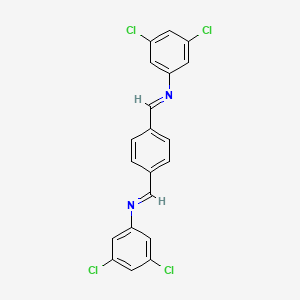
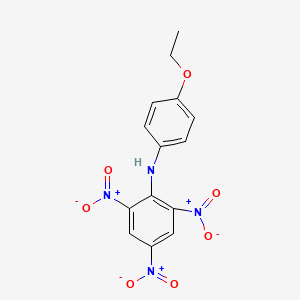
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
